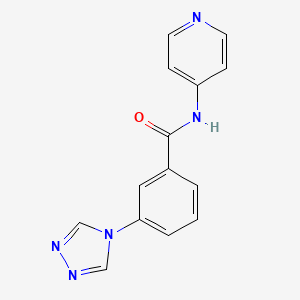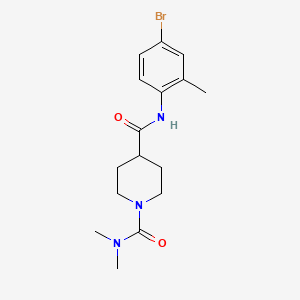
N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as PTBA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. PTBA is a synthetic compound that has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments. In
Mecanismo De Acción
The mechanism of action of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have suggested that N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the cell. This inhibition leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide inhibits cell proliferation and induces apoptosis in cancer cells. N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins in the cell. In addition, N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. Another advantage of using N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide is its ability to inhibit the activity of the proteasome, which can be useful in studying protein degradation pathways. However, one of the limitations of using N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity. Studies have shown that N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide. One direction is the development of new cancer treatments based on N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide. Studies have shown that N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has the potential to be effective against a range of cancer cell lines, making it a promising candidate for further development. Another direction is the study of the mechanism of action of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide. Further research is needed to fully understand how N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide inhibits the growth of cancer cells. Finally, the toxicity of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide needs to be further studied to determine its safety and potential side effects.
Métodos De Síntesis
The synthesis of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide involves a series of steps that require the use of various reagents and solvents. The first step involves the reaction of 4-aminobenzonitrile with pyridine-4-carboxaldehyde in the presence of acetic acid. This reaction results in the formation of 4-(pyridin-4-yl)benzonitrile. The second step involves the reaction of 4-(pyridin-4-yl)benzonitrile with sodium azide in the presence of trifluoroacetic acid. This reaction results in the formation of 4-(pyridin-4-yl)-1,2,4-triazole. The final step involves the reaction of 4-(pyridin-4-yl)-1,2,4-triazole with 3-bromo-N-(pyridin-4-yl)benzamide in the presence of potassium carbonate. This reaction results in the formation of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have potential applications in cancer research. Studies have shown that N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to be effective against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor initiation and recurrence.
Propiedades
IUPAC Name |
N-pyridin-4-yl-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(18-12-4-6-15-7-5-12)11-2-1-3-13(8-11)19-9-16-17-10-19/h1-10H,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVNVDFTQVUXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)
![4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine](/img/structure/B5381360.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)
![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(2-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5381429.png)